molecular formula C18H21N3O5S B2530342 Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034574-96-2

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2530342
CAS No.: 2034574-96-2
M. Wt: 391.44
InChI Key: VNAQQTBFJHPENQ-UHFFFAOYSA-N
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Description

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a combination of pyridine, piperidine, sulfonyl, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, particularly affecting the sulfonyl and carbamate groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research focuses on its pharmacological properties and potential therapeutic uses.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl carbamates. Examples are:

  • Piperidine-based pharmaceuticals
  • Sulfonyl-containing agrochemicals

Uniqueness

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-4-6-17(7-5-14)27(23,24)21-12-2-3-16(13-21)26-15-8-10-19-11-9-15/h4-11,16H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAQQTBFJHPENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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